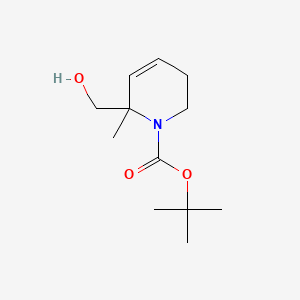![molecular formula C23H25NO4 B6607537 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid CAS No. 2580244-34-2](/img/structure/B6607537.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid, commonly known as FMP, is an important organic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a molecular weight of 308.41 g/mol and a melting point of 245-250 degrees Celsius. FMP is a versatile compound that can be used as a building block in the synthesis of various organic compounds and as a reagent in various chemical reactions.
Mecanismo De Acción
FMP is a versatile compound that can be used as both a reagent and a building block in various chemical reactions. As a reagent, FMP can act as a catalyst in the formation of various organic compounds, such as drugs, dyes, and fragrances. As a building block, FMP can be used to construct a variety of organic compounds, such as heterocyclic compounds and peptides. Additionally, FMP can be used to synthesize fluorescent proteins, which are important tools for studying protein structure and function.
Biochemical and Physiological Effects
FMP has been shown to have a variety of biochemical and physiological effects. For example, FMP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, FMP has been shown to have anti-inflammatory and anti-microbial activities, as well as the ability to modulate the activity of various enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP has several advantages and limitations for lab experiments. One advantage of FMP is that it is a versatile compound that can be used as both a reagent and a building block in various chemical reactions. Additionally, FMP is relatively inexpensive and readily available. However, FMP can be toxic and can cause skin irritation, so it should be handled with care. Additionally, FMP is not soluble in water, so it must be dissolved in an organic solvent before use.
Direcciones Futuras
There are a variety of potential future directions for FMP research. For example, further research could be conducted to explore the effects of FMP on other enzymes involved in neurotransmission and metabolism. Additionally, further research could be conducted to explore the potential applications of FMP in drug discovery and the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential therapeutic applications of FMP, such as its use as an anti-inflammatory or anti-microbial agent.
Métodos De Síntesis
FMP can be synthesized through a two-step process. The first step involves the reaction of 2-bromo-2-methylpropane with sodium hydroxide to form 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-4-carboxylic acid. The second step involves the reaction of the 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-4-carboxylic acid with dimethylformamide to form FMP.
Aplicaciones Científicas De Investigación
FMP has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, such as drugs, dyes, and fragrances. It has also been used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds and the synthesis of peptides. Additionally, FMP has been used in the synthesis of fluorescent proteins, which are important tools for studying protein structure and function.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)13-15(21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSXGSMRHHIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
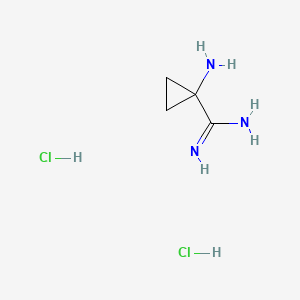
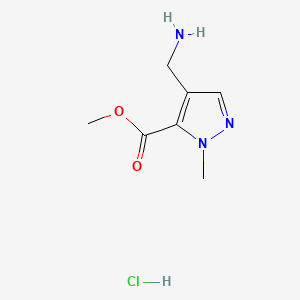
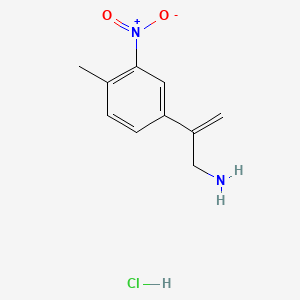
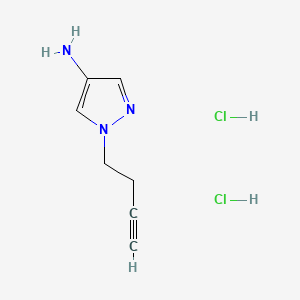
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)

![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
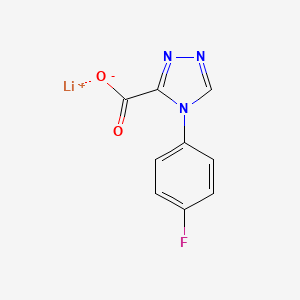

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
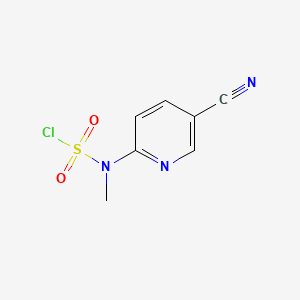
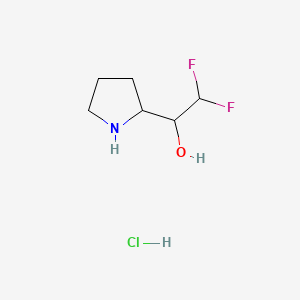
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
